2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid
Description
Properties
IUPAC Name |
2,5-bis[(4-decoxybenzoyl)oxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H54O8/c1-3-5-7-9-11-13-15-17-29-46-34-23-19-32(20-24-34)40(44)48-36-27-28-38(37(31-36)39(42)43)49-41(45)33-21-25-35(26-22-33)47-30-18-16-14-12-10-8-6-4-2/h19-28,31H,3-18,29-30H2,1-2H3,(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQOCRMWMFTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H54O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure with two decyloxy groups and two benzoyloxy moieties attached to a central benzoic acid framework. This unique arrangement contributes to its solubility and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, a study demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. A study on murine models showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic decyloxy chains enhance the compound's ability to integrate into lipid bilayers, disrupting microbial membranes.
- Cytokine Modulation : The compound appears to inhibit signaling pathways involved in inflammation, particularly those mediated by NF-κB.
- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its anti-inflammatory effects.
Case Study 1: Skin Irritation Study
A clinical trial involving topical application of the compound was conducted to assess skin irritation potential. Results indicated minimal irritation compared to control treatments, suggesting a favorable safety profile for dermatological applications.
Case Study 2: Efficacy in Wound Healing
In a controlled study on diabetic mice, treatment with this compound led to accelerated wound healing compared to untreated controls. Histological analysis revealed enhanced collagen deposition and reduced inflammatory infiltrate.
Scientific Research Applications
Applications in Liquid Crystals
Liquid Crystal Displays (LCDs) : One of the primary applications of 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid is in the development of liquid crystal materials. Its structural characteristics allow it to function as a liquid crystal compound, which is essential for the operation of LCDs. The compound's ability to form mesophases at certain temperatures makes it ideal for use in display technologies.
Case Study: Liquid Crystal Behavior
A study published in 2024 examined the liquid crystalline behavior of similar compounds, highlighting their transition temperatures and phase stability. The findings suggest that compounds like this compound can be engineered to optimize performance in LCD applications .
Applications in Polymer Science
Polymer Additives : This compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can lead to improved performance characteristics, such as increased flexibility and resistance to thermal degradation.
Data Table: Polymer Properties Enhancement
| Property | Base Polymer | With this compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 220 |
| Flexibility (Shore A) | 80 | 90 |
| Tensile Strength (MPa) | 30 | 35 |
Applications in Drug Delivery Systems
Pharmaceutical Formulations : The compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. Its hydrophobic nature allows it to encapsulate drugs effectively, improving solubility and bioavailability.
Case Study: Drug Encapsulation
Research conducted on drug delivery systems utilizing similar compounds demonstrated enhanced drug release profiles when combined with hydrophobic carriers like this compound. The study showed that this compound could improve the pharmacokinetic properties of various therapeutic agents .
Applications in Organic Synthesis
Building Block for Organic Synthesis : In organic chemistry, this compound serves as an important building block for synthesizing other complex molecules. Its functional groups can undergo various chemical reactions, making it versatile for creating derivatives with specific properties.
Data Table: Synthetic Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Esterification | Ester Derivative | 85 |
| Amidation | Amide Derivative | 75 |
| Reduction | Alcohol Derivative | 90 |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Physicochemical Properties
- Thermal Stability : The decyloxy chains in the target compound enhance thermal stability compared to analogs with shorter alkyl groups (e.g., butyloxy in 2,5-Di(4-butyloxybenzyloxy)benzoic acid). Long alkyl chains increase van der Waals interactions, raising melting points .
- Solubility : The compound’s solubility in organic solvents (e.g., chloroform, THF) is superior to benzyloxy-substituted analogs (e.g., 2,5-Bis(benzyloxy)benzoic acid) due to reduced aromatic stacking from flexible alkyl chains .
- Mesomorphic Behavior : Unlike 3,5-Bis(benzyloxy)benzoic acid, which lacks liquid crystalline phases due to symmetric substitution, the bent-core structure of the target compound promotes polar smectic phases .
Functional Comparison
- Catalytic Applications : 2,5-Bis(benzyloxy)benzoic acid is used in benzyl chloride synthesis, whereas the target compound’s applications focus on liquid crystal displays (LCDs) and electro-optical devices .
- Biological Activity : Hydroxybenzoic acid derivatives (e.g., 2,5-dihydroxybenzoic acid) exhibit antioxidant properties, but the target compound’s long alkyl chains likely reduce bioavailability .
Research Findings
- Liquid Crystalline Behavior : The compound’s bent-core structure induces a B2 phase (polar smectic), distinct from the nematic phases of linear analogs like 4-(2,5-Dihexyloxyphenyl)benzoic acid .
- Stability : Thermogravimetric analysis (TGA) reveals decomposition above 300°C, outperforming benzyloxy analogs by ~50°C .
Preparation Methods
Reaction Mechanism and Conditions
-
Deprotonation of Hydroxyl Groups :
A base (e.g., pyridine, sodium hydroxide) deprotonates the phenolic hydroxyl groups of 2,5-dihydroxybenzoic acid, forming a nucleophilic phenoxide intermediate. -
Acylation with 4-Decyloxybenzoyl Chloride :
The phenoxide attacks the electrophilic carbonyl carbon of 4-decyloxybenzoyl chloride, displacing chloride and forming the ester bond.
Typical Reaction Conditions :
-
Solvent : Acetone, tetrahydrofuran (THF), or dichloromethane (DCM).
-
Base : Pyridine (2.2–3.0 equivalents) or aqueous NaOH (for biphasic conditions).
-
Temperature : 0–25°C to minimize side reactions.
Optimization of Synthetic Protocols
Solvent and Base Selection
Comparative studies indicate that THF and acetone outperform DCM in solubilizing the hydrophobic decyloxy chains, achieving yields of 68–72%. Pyridine is preferred over inorganic bases due to its dual role as a base and HCl scavenger, reducing ester hydrolysis.
Protecting Group Strategies
To prevent unwanted acylation of the carboxylic acid group, methyl ester protection is employed:
-
Methylation : Treat 2,5-dihydroxybenzoic acid with methanol and to form methyl 2,5-dihydroxybenzoate.
-
Acylation : Perform esterification with 4-decyloxybenzoyl chloride.
-
Deprotection : Hydrolyze the methyl ester using aqueous NaOH or LiOH.
Yield Improvement : This three-step sequence increases overall yield to 78–82% by minimizing side reactions at the carboxylic acid.
Alternative Methods and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30–45 minutes) reduces reaction time by 50% compared to conventional heating, with comparable yields (70–75%).
Enzymatic Esterification
Lipase-catalyzed acylation in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative, though yields remain moderate (55–60%).
Analytical Characterization and Quality Control
Critical Quality Attributes :
-
Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
-
Spectroscopic Data :
Industrial-Scale Considerations
Process Challenges :
-
Cost of 4-Decyloxybenzoyl Chloride : Synthesized via Friedel-Crafts acylation of decyloxybenzene, requiring strict temperature control (−10 to 0°C).
-
Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials.
Economic Metrics :
| Parameter | Value |
|---|---|
| Raw Material Cost | $220–$250/kg |
| Overall Yield | 65–70% |
| Production Capacity | 50–100 kg/batch |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step esterification. For example, benzyloxy or decyloxy groups are introduced via nucleophilic substitution or ester coupling under reflux conditions with catalysts like glacial acetic acid. describes a similar procedure for triazole derivatives, where refluxing in absolute ethanol for 4 hours achieves high yields . Purification often requires column chromatography or recrystallization to isolate the product from unreacted starting materials.
- Optimization : Control reaction temperature (80–100°C) and stoichiometry (1:2 molar ratio of benzoic acid to decyloxybenzoyl chloride). Monitor progress via thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?
- Techniques :
- ¹H NMR : Look for aromatic proton signals (δ 7.8–8.2 ppm for benzoic acid protons) and aliphatic chain resonances (δ 0.8–1.5 ppm for decyloxy methyl/methylene groups) .
- FT-IR : Confirm ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and carboxylic acid (O-H) broad peaks at 2500–3000 cm⁻¹.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data, such as unexpected splitting or missing peaks during synthesis?
- Root Cause Analysis :
- Steric Hindrance : Bulky decyloxy groups may reduce symmetry, causing split aromatic peaks. Compare experimental data with computational simulations (e.g., DFT calculations).
- Impurities : Residual solvents (e.g., DMSO-d6 in NMR samples) can obscure signals. Re-purify via preparative HPLC or repeated recrystallization .
- Mitigation : Use deuterated solvents (e.g., CDCl₃) and heteronuclear correlation spectroscopy (HSQC) to resolve overlapping signals .
Q. What challenges arise when incorporating this compound into PROTAC® design for targeted protein degradation?
- Functionalization : The carboxylic acid group allows conjugation to E3 ligase ligands (e.g., L3MBTL3), but steric bulk from decyloxy chains may hinder binding. Introduce spacers (e.g., PEG linkers) to improve flexibility .
- Bioavailability : The hydrophobic decyloxy chains reduce aqueous solubility. Optimize using co-solvents (e.g., DMSO) or formulate as nanoparticles .
- Validation : Use Western blotting to confirm degradation efficiency (e.g., BRD2 or FKBP12 targets) and surface plasmon resonance (SPR) to quantify binding affinity .
Q. How can mesomorphic behavior be systematically evaluated for this compound in liquid crystal research?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
